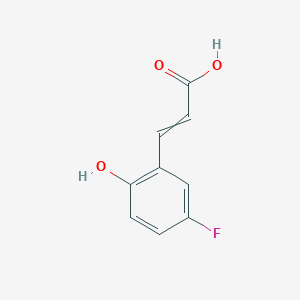
5-Fluoro-2-hydroxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
科学研究应用
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
作用机制
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
相似化合物的比较
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
Ferulic Acid: Known for its UV-blocking and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antimicrobial and antioxidant activities.
Uniqueness
5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .
属性
分子式 |
C9H7FO3 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChI 键 |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


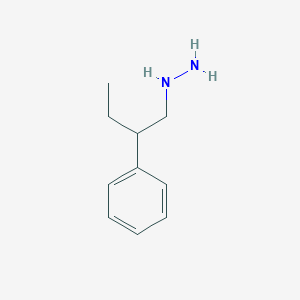
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
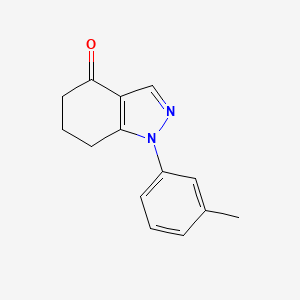
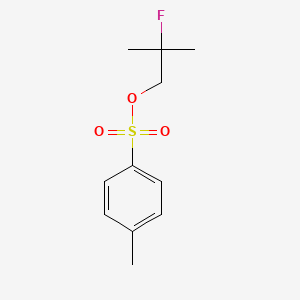
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
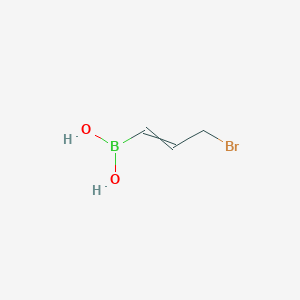


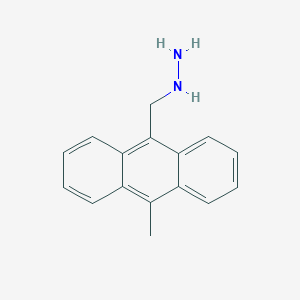

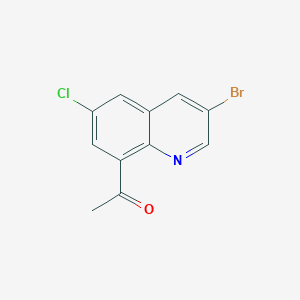
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
